molecular formula C18H16ClNO3 B4621106 (2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol

(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol

Cat. No.: B4621106
M. Wt: 329.8 g/mol
InChI Key: SAILURCVVULXSY-UHFFFAOYSA-N
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Description

(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol is a useful research compound. Its molecular formula is C18H16ClNO3 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.0818711 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of (2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}phenyl)methanol is the Monocarboxylate Transporter 4 (MCT4) . MCT4 is a cell membrane transporter protein that plays a crucial role in cellular metabolism, particularly in the transport of lactate across the cell membrane .

Mode of Action

This compound acts as a potent and selective inhibitor of MCT4 . It interacts with the transporter protein, inhibiting the efflux of lactate from the cell . This results in an accumulation of intracellular lactate, which can disrupt the cell’s metabolic processes .

Biochemical Pathways

The inhibition of MCT4 affects the lactate shuttle, a biochemical pathway that involves the transport of lactate and protons across the cell membrane . This pathway is crucial for maintaining cellular pH and energy homeostasis . By inhibiting MCT4, this compound disrupts this balance, potentially leading to cellular dysfunction .

Pharmacokinetics

Its ability to penetrate cells suggests that it may have good bioavailability

Result of Action

The inhibition of lactate efflux by this compound leads to an accumulation of intracellular lactate . This can disrupt cellular metabolism and reduce cellular viability, particularly in cells that express MCT4 . This suggests that the compound could have potential therapeutic applications in conditions where MCT4 is overexpressed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the function of MCT4 and, consequently, the efficacy of the compound Additionally, the stability of the compound could be affected by factors such as temperature and light exposure

Properties

IUPAC Name

[2-[2-(5-chloroquinolin-8-yl)oxyethoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c19-15-7-8-17(18-14(15)5-3-9-20-18)23-11-10-22-16-6-2-1-4-13(16)12-21/h1-9,21H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAILURCVVULXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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